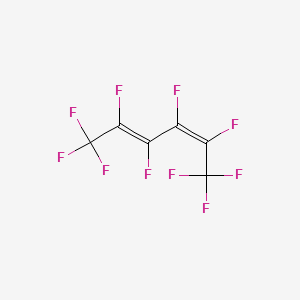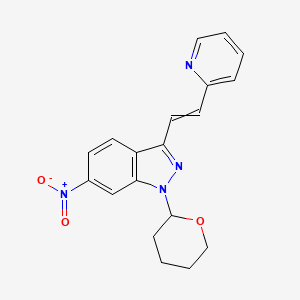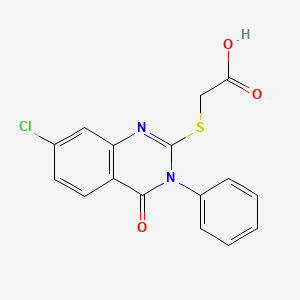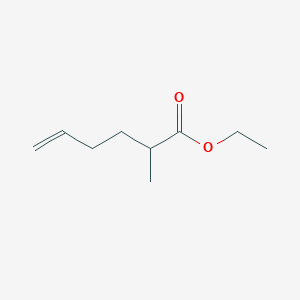![molecular formula C26H29BO2 B13405104 2-[7-(1,1-Dimethylethyl)-1-pyrenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405104.png)
2-[7-(1,1-Dimethylethyl)-1-pyrenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[7-(1,1-Dimethylethyl)-1-pyrenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a pyrene moiety, which is a polycyclic aromatic hydrocarbon, and a dioxaborolane group, which is a boron-containing heterocycle. The presence of the tert-butyl group further enhances its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(1,1-Dimethylethyl)-1-pyrenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of pyrene derivatives with boronic acid or boronate esters under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of the carbon-boron bond. The reaction conditions often require an inert atmosphere, typically nitrogen or argon, and the use of solvents like toluene or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. The purification process may include techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
2-[7-(1,1-Dimethylethyl)-1-pyrenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boron group to borohydrides or other reduced forms.
Substitution: The dioxaborolane group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenated compounds or organometallic reagents are used under conditions that favor the substitution of the boron group.
Major Products
The major products formed from these reactions include various boronic acids, boronate esters, and other boron-containing compounds that retain the pyrene moiety.
Scientific Research Applications
2-[7-(1,1-Dimethylethyl)-1-pyrenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe in molecular biology studies.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its unique structural properties.
Industry: It is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2-[7-(1,1-Dimethylethyl)-1-pyrenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves interactions with molecular targets through its boron and pyrene groups. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis. The pyrene moiety contributes to the compound’s ability to intercalate with DNA and other biomolecules, enhancing its utility in biological applications.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: Another boron-containing compound with similar reactivity but different structural properties.
Phenol, 2-(1,1-dimethylethyl): Shares the tert-butyl group but lacks the pyrene moiety, resulting in different applications and reactivity.
Cyclohexane, (1,1-dimethylethyl): Similar in having the tert-butyl group but differs significantly in its overall structure and chemical behavior.
Uniqueness
2-[7-(1,1-Dimethylethyl)-1-pyrenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of the pyrene and dioxaborolane groups, which confer distinct fluorescent properties and reactivity. This makes it particularly valuable in applications requiring both stability and specific interactions with biological and chemical targets.
Properties
Molecular Formula |
C26H29BO2 |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
2-(7-tert-butylpyren-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C26H29BO2/c1-24(2,3)19-14-17-9-8-16-11-13-21(27-28-25(4,5)26(6,7)29-27)20-12-10-18(15-19)22(17)23(16)20/h8-15H,1-7H3 |
InChI Key |
AJGYGTAVSLRVRF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC4=C5C3=C(C=C2)C=CC5=CC(=C4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride](/img/structure/B13405038.png)
![5-chloro-2-methoxy-N-[2-[4-(phenylcarbamoylsulfamoyl)phenyl]ethyl]benzamide](/img/structure/B13405048.png)
![[(1S,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]azanium;2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoate](/img/structure/B13405052.png)
![2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-phenyl-5-oxazolidinecarboxylic acid](/img/structure/B13405056.png)




![(E,3R,5S)-3,5-dihydroxy-7-[2-[methyl(methylsulfonyl)amino]-4-phenyl-6-propan-2-ylpyrimidin-5-yl]hept-6-enoic acid](/img/structure/B13405073.png)




